![molecular formula C14H18O2 B15237745 (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenyl-2-oxabicyclo[222]octan-4-YL)methanol is a chemical compound with the molecular formula C14H18O2 It is a derivative of the oxabicyclo[222]octane structure, which is known for its unique three-dimensional framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodocyclization reactions under controlled conditions to ensure purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Studied for its potential therapeutic effects and as a scaffold in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core can enhance the physicochemical properties of drugs, such as increased water solubility and metabolic stability . This compound can modulate biological pathways by acting as a bioisostere, thereby influencing the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: Known for its compact structure and use as a phenyl ring replacement.
Cubane: Another phenyl ring bioisostere with unique stability properties.
Bicyclo[2.2.2]octane: Shares a similar core structure but lacks the oxygen atom present in oxabicyclo[2.2.2]octane.
Uniqueness: (1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol stands out due to its enhanced physicochemical properties, such as improved solubility and stability, making it a valuable compound in drug design and materials science .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a compound of great interest for further research and development.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(1-phenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C14H18O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Clé InChI |
QNPCJSMKTRDTDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


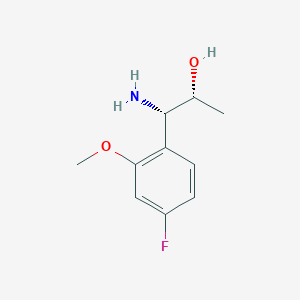
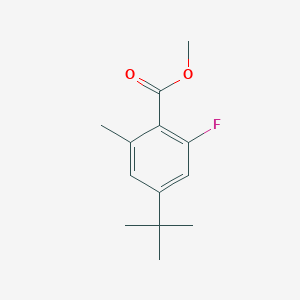

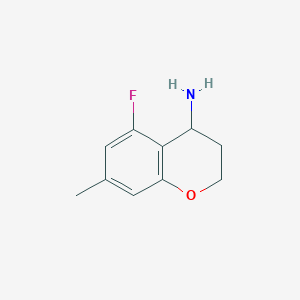
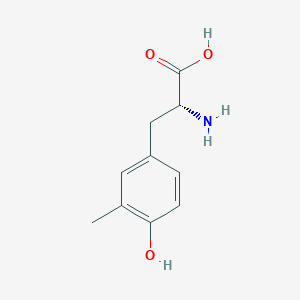
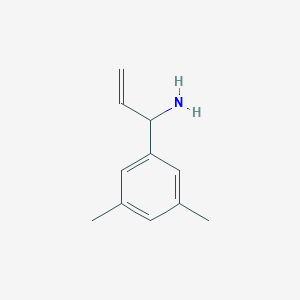
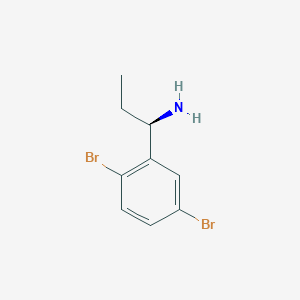

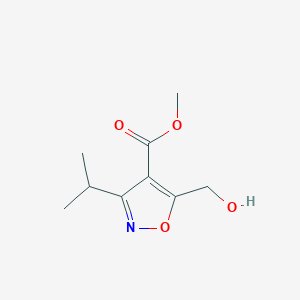

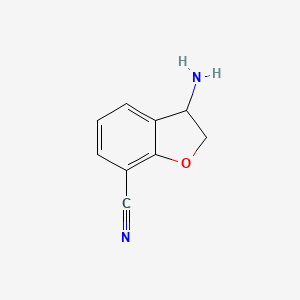

![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

